molecular formula C16H18N4O2S2 B2457572 5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1207052-65-0

5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2457572
CAS No.: 1207052-65-0
M. Wt: 362.47
InChI Key: JNUMRGCNCJKNGK-UHFFFAOYSA-N
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Description

5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a benzimidazole core, a privileged scaffold in pharmaceuticals, which is substituted at the 2-position with a 4-(thiophen-2-ylsulfonyl)piperazine group . The benzimidazole nucleus is known for its ability to interact with various enzymes and receptors, while the sulfonylpiperazine moiety is a common pharmacophore found in biologically active molecules and drugs, contributing to enhanced solubility and target binding . Compounds with this specific structural motif, particularly those combining benzimidazole and phenylsulfonylpiperazine groups, have been investigated as analogs of phosphodiesterase-5 (PDE-5) inhibitors and have shown other therapeutic activities such as adenosine A2B receptor antagonism and anti-inflammatory properties . Furthermore, the thiophene ring introduces a heterocyclic element that can influence the compound's electronic properties and metabolic profile. This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying enzyme inhibition, or investigating structure-activity relationships (SAR) in heterocyclic chemistry. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

6-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-12-4-5-13-14(11-12)18-16(17-13)19-6-8-20(9-7-19)24(21,22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMRGCNCJKNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzimidazole.

    Attachment of the thiophene sulfonyl group: Finally, the piperazine-substituted benzimidazole is reacted with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The piperazine ring and thiophene sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
  • 5-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
  • 5-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Uniqueness

5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic and steric properties compared to other sulfonyl-substituted benzimidazole derivatives. This uniqueness can translate to different biological activities and potential therapeutic applications.

Biological Activity

5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1207052-65-0
Molecular Formula C₁₆H₁₈N₄O₂S₂
Molecular Weight 362.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylbenzo[d]imidazole with piperazine derivatives that contain thiophene moieties. The method often employs sulfonylation techniques to introduce the thiophenes, enhancing the compound's biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives with similar structural motifs displayed moderate to excellent antibacterial activity against various strains of bacteria. The presence of both the benzimidazole and piperazine rings is crucial for this activity, as they contribute to the compound's ability to disrupt bacterial cell function .

GABA-A Receptor Modulation

Recent findings indicate that imidazole derivatives can modulate GABA-A receptors, which play a key role in neurotransmission. The compound may act as a positive allosteric modulator (PAM) at these receptors, potentially offering therapeutic benefits for neurological disorders. The modulation of specific receptor subtypes could lead to enhanced pharmacological profiles compared to traditional benzodiazepines, reducing side effects such as sedation .

Case Studies

  • Antimicrobial Screening :
    A series of compounds structurally related to this compound were screened for their antimicrobial efficacy. Results indicated that modifications in the piperazine and thiophene components significantly influenced their activity against Gram-positive and Gram-negative bacteria .
  • Neurological Studies :
    In vivo studies exploring the effects of similar imidazole derivatives on GABA-A receptor modulation have shown promising results in animal models. These studies suggest potential applications in treating anxiety and seizure disorders by enhancing inhibitory neurotransmission without the typical side effects associated with existing treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between substituted benzimidazoles and sulfonylated piperazines. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-5-methyl-1H-benzo[d]imidazole with 4-(thiophen-2-ylsulfonyl)piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yield by 15–20% .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical techniques :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene sulfonyl protons at δ 7.2–7.8 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 443.12) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) content within ±0.3% of theoretical values .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays :

  • Enzyme inhibition : Dose-dependent testing against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically reported in µM ranges .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene sulfonyl vs. phenyl sulfonyl groups) impact target binding affinity?

  • Experimental design :

  • Comparative SAR studies : Synthesize analogs with varied sulfonyl groups and test via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys45 and Val123 in EGFR) .
    • Key finding : Thiophene sulfonyl groups enhance π-π stacking with hydrophobic residues, increasing binding affinity by ~20% compared to phenyl analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 504904, 602388) to identify assay-specific variables (e.g., cell line heterogeneity, incubation time) .
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., 48-hour exposure, 10% FBS media) .
    • Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM) for anti-proliferative activity were traced to differences in serum concentration during incubation .

Q. How can computational tools predict off-target effects or toxicity?

  • Approach :

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify shared motifs with known toxicophores (e.g., hERG channel inhibitors) .
  • ADMET prediction : SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and bioavailability (LogP < 5) .

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